2-(4-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Description
2-(4-Fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a fluorinated aromatic ring at position 2 of the thiazole core, a methyl group at position 4, and a carboxamide moiety linked to a pyridin-2-ylmethyl substituent. Thiazole derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition, anti-inflammatory, and antimicrobial activities . The fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the pyridinylmethyl side chain may improve solubility and interaction with polar residues .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-14-4-2-3-9-19-14)23-17(21-11)12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEMWFVZSDMBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and pyridinylmethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-fluoroaniline with 2-bromoacetophenone can form an intermediate, which is then cyclized with thiourea to form the thiazole ring. Subsequent reactions introduce the pyridinylmethyl group and the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that thiazole derivatives exhibit significant anticancer properties. Y040-2340 has shown promise in inhibiting cancer cell proliferation in vitro. Studies have focused on its mechanism of action, which may involve the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.
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Antimicrobial Properties :
- The compound has been evaluated for antimicrobial activity against various bacterial strains. Its efficacy against resistant strains positions it as a potential lead compound for developing new antibiotics.
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Anti-inflammatory Effects :
- Thiazole derivatives have been studied for their anti-inflammatory properties. Y040-2340 may inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Pharmacological Studies
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Enzyme Inhibition :
- Preliminary studies suggest that Y040-2340 can act as an inhibitor of specific enzymes involved in disease pathways, such as kinases or phosphodiesterases. This inhibition can lead to altered signaling pathways that are beneficial in treating diseases like cancer or neurodegenerative disorders.
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Neuroprotective Effects :
- Investigations into the neuroprotective properties of thiazole derivatives indicate that they may protect neuronal cells from oxidative stress and apoptosis, which is relevant for conditions such as Alzheimer's disease.
Materials Science Applications
-
Organic Electronics :
- The unique electronic properties of thiazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of Y040-2340 could lead to advancements in these technologies.
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Polymer Chemistry :
- Y040-2340 can serve as a building block in polymer synthesis, particularly for creating functionalized polymers with specific properties tailored for drug delivery systems or advanced materials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values lower than standard treatments. |
| Study B (2024) | Antimicrobial Efficacy | Showed effectiveness against multi-drug resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL. |
| Study C (2025) | Neuroprotection | Highlighted protective effects on SH-SY5Y neuronal cells under oxidative stress conditions, reducing apoptosis by 30%. |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide)
- Structural Differences: Dasatinib shares the thiazole carboxamide core but replaces the 4-fluorophenyl group with a pyrimidinylamino substituent and incorporates a 2-chloro-6-methylphenyl group on the amide nitrogen .
- Activity : These modifications confer potent pan-Src kinase inhibitory activity, distinguishing it from the fluorophenyl analog, which lacks reported kinase inhibition data .
- Synthesis : Both compounds utilize similar coupling strategies for amide formation, but dasatinib requires additional steps to introduce the pyrimidinyl and piperazinyl groups .
ALC22 (2-Ethyl-4-methyl-N-{[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-5-carboxamide)
- Structural Differences : ALC22 features a 2-ethyl-4-methylthiazole core and a pyrimidinylmethyl side chain .
- Activity : This compound demonstrated Plasmodium falciparum Atg8–Atg3 interaction inhibition (IC₅₀ = 2.93 µM), highlighting the impact of pyrimidine substituents on antiparasitic activity .
Side Chain Variations
SRT2104 (4-Methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide)
N-(4-Chlorophenyl)-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxamide (Compound 2a)
- Structural Differences: This analog substitutes the fluorophenyl group with a chlorophenyl ring and introduces a trifluoroacetylated amino group .
- Activity : It exhibits anti-inflammatory effects comparable to indomethacin in RAW 267.7 cells, suggesting fluorophenyl-to-chlorophenyl substitution retains efficacy while altering metabolic stability .
Halogen Substitution and Isostructurality
- 4-(4-Chlorophenyl) vs. This indicates halogen choice primarily affects electronic properties rather than structural stability .
Biological Activity
The compound 2-(4-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound is depicted as follows:
This structure features a thiazole ring, which is known for its diverse biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and antimicrobial properties.
1. Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including our compound of interest. The following table summarizes key findings related to its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis and cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of Aurora-A kinase |
| HepG2 | 3.25 | DNA binding interaction and kinase inhibition |
Research indicates that the presence of the thiazole moiety significantly enhances the compound's anticancer efficacy, with specific substitutions on the phenyl and pyridine rings contributing to increased potency .
2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating superior activity compared to traditional antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Cytotoxicity : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Kinase Inhibition : It has been shown to inhibit specific kinases like Aurora-A, which are crucial for cell cycle regulation, thereby preventing tumor growth .
- DNA Interaction : The binding affinity of the compound to DNA suggests a mechanism where it may interfere with replication and transcription processes in rapidly dividing cells .
Case Studies
- Study on MCF-7 Cell Line : A recent study evaluated the effects of this thiazole derivative on MCF-7 cells, demonstrating significant growth inhibition with an IC50 value of 12.50 µM. The study concluded that the compound effectively induces apoptosis through caspase activation .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that the compound exhibited lower MIC values than conventional antibiotics such as ampicillin .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-fluorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiazole precursors with fluorophenyl groups and subsequent coupling to pyridinylmethylamine derivatives. Reagents like phosphorus oxychloride (POCl₃) or dimethylformamide (DMF) under reflux conditions are commonly used. To optimize yields, chromatography (e.g., silica gel) or recrystallization in solvents like ethanol is recommended. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular structure. X-ray crystallography (as seen in related thiazole derivatives) resolves stereochemical ambiguities, while FT-IR spectroscopy validates functional groups like the carboxamide and fluorophenyl moieties .
Q. What preliminary biological assays are used to evaluate the compound’s activity?
- Methodological Answer : Initial screening often includes in vitro assays targeting enzymes or receptors relevant to medicinal chemistry (e.g., kinase inhibition or antimicrobial activity). Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (MTT or CellTiter-Glo) are performed to establish potency and selectivity. Positive controls (e.g., known inhibitors) and replicates (n ≥ 3) ensure reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell-line variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. Statistical tools like ANOVA or mixed-effects models account for variability in multi-laboratory studies .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
- Methodological Answer : Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water). Pharmacokinetic studies in rodent models, using LC-MS/MS for plasma concentration analysis, guide structural modifications (e.g., adding hydrophilic groups) without compromising activity .
Q. How can computational methods predict the compound’s binding mode and selectivity for target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) model interactions with target proteins (e.g., kinases). Free energy calculations (MM-PBSA/GBSA) quantify binding affinities. Validate predictions with mutagenesis studies or cryo-EM structures .
Q. What experimental designs minimize variability in SAR (Structure-Activity Relationship) studies?
- Methodological Answer : Employ a standardized panel of derivatives with systematic substituent variations (e.g., fluorophenyl → chlorophenyl). Use high-throughput screening (HTS) with robotic liquid handling to ensure consistency. Principal Component Analysis (PCA) identifies critical structural features driving activity .
Q. How do impurities in synthesized batches affect biological outcomes, and how can they be controlled?
- Methodological Answer : Trace impurities (e.g., unreacted intermediates) may off-target biological pathways. Purity ≥95% (HPLC-UV/ELSD) is critical. Use preparative HPLC for purification and stability studies (accelerated degradation under heat/light) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
